Cas no 1877-77-6 (3-Aminobenzyl alcohol)
3-Aminobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 3-Aminobenzyl alcohol
- 3-(Hydroxymethyl)aniline
- 3-Aminobenzyl alcohol, (3-Hydrozymethylaniline)
- 3-Hydroxymethylaniline
- M-Amino benzyl alcohol
- (3-aminophenyl)methanol
- 3-Amniobenzyl alcohol
- 3-Aminobenzenemethanol
- 3-aminophenylmethanol
- Benzenemethanol,3-amino
- Benzyl alcohol,m-amino
- EINECS 217-514-8
- m-hydroxymethylphenyl amine
- CHEMPER 4012010
- m-amino-benzylalcoho
- 3-Aminobenzyl alcoho
- M-AMINOPHENYLCARBINOL
- Benzocaine impurity F
- m-Aminobenzenemethanol
- 3-Hydrozymethylaniline
- M-AMINOBENZYL ALCOHOL
- 3-Aminobenzylalcohol
- Benzenemethanol, 3-amino-
- Benzyl alcohol, m-amino-
- Benzenemethanol, 3-amino- (9CI)
- KN96ABQ0SP
- (3-Amino-phenyl)-methanol
- OJZQOQNSUZLSMV-UHFFFAOYSA-N
- (3-aminophenyl)methan-1-ol
- 3
- (3-aminophenyl) methan-1-ol
- SY015453
- W-107767
- AB00514345-03
- 3-Amniobenzylalcohol
- DTXSID20172076
- AM20060200
- NSC-62359
- Z104494828
- 4-13-00-01770 (Beilstein Handbook Reference)
- CHEMBL4066403
- DS-1223
- NCIOpen2_000003
- NSC62359
- EN300-21250
- AKOS000121288
- (3-(HYDROXYMETHYL)PHENYL)AMINE
- meta-aminobenzyl alcohol
- 3-Aminobenzyl alcohol, 97%
- 1877-77-6
- FT-0615033
- A813175
- BP-20133
- NS00026138
- F0001-2346
- 3-amino benzyl alcohol
- BRN 2205844
- UNII-KN96ABQ0SP
- AMINOBENZYL ALCOHOL, 3-
- NSC 62359
- CS-W019472
- InChI=1/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H
- SCHEMBL28388
- NCGC00329544-01
- MFCD00007817
- Q27282343
- (3-Aminophenyl)methanol #
- BBL003537
- Benzenemethanol, 3-amino-(9CI)
- STK520609
- A2259
- DTXCID1094567
-
- MDL: MFCD00007817
- Inchi: 1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
- InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C(C=1)N
- BRN: 2205844
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.0877 (rough estimate)
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 290.7°C at 760 mmHg
- Flash Point: 129.6℃
- Refractive Index: 1.5380 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 46.25000
- LogP: 1.34230
- Solubility: Soluble
3-Aminobenzyl alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:8-10-23
- RTECS:DN3154450
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Aminobenzyl alcohol Customs Data
- HS CODE:29221980
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Aminobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A593850-1g |
3-Aminobenzyl Alcohol |
1877-77-6 | 1g |
$ 105.00 | 2022-06-08 | ||
| TRC | A593850-5g |
3-Aminobenzyl Alcohol |
1877-77-6 | 5g |
$ 145.00 | 2022-06-08 | ||
| TRC | A593850-25g |
3-Aminobenzyl Alcohol |
1877-77-6 | 25g |
$ 210.00 | 2022-06-08 | ||
| Chemenu | CM115998-100g |
3-Aminobenzyl Alcohol |
1877-77-6 | 95% | 100g |
$122 | 2021-06-17 | |
| Chemenu | CM115998-500g |
3-Aminobenzyl Alcohol |
1877-77-6 | 95% | 500g |
$337 | 2021-06-17 | |
| Fluorochem | 008828-1g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008828-5g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 008828-10g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 10g |
£19.00 | 2022-03-01 | |
| Fluorochem | 008828-25g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 008828-100g |
3-Aminobenzyl alcohol |
1877-77-6 | 97% | 100g |
£114.00 | 2022-03-01 |
3-Aminobenzyl alcohol Suppliers
3-Aminobenzyl alcohol Related Literature
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Omayra H. Rubio,Rachid Taouil,Francisco M. Mu?iz,Laura M. Monleón,Luis Simón,Francisca Sanz,Joaquín R. Morán Org. Biomol. Chem. 2017 15 477
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Wei-Guo Jia,Tai Zhang,Dong Xie,Qiu-Tong Xu,Shuo Ling,Qing Zhang Dalton Trans. 2016 45 14230
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3. Nickel(ii)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2Vinod G. Landge,Vinita Yadav,Murugan Subaramanian,Pragya Dangarh,Ekambaram Balaraman Chem. Commun. 2019 55 6130
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Gonzalo Villaverde,Alejandro Baeza,Gustavo J. Melen,Arantzazu Alfranca,Manuel Ramirez,Maria Vallet-Regí J. Mater. Chem. B 2015 3 4831
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5. Synthesis of polyesteramides by a new palladium catalyzed carbonylation–polycondensation reactionShrikant M. Kulkarni,Ashutosh A. Kelkar,Raghunath V. Chaudhari catalyzed carbonylation–polycondensation reaction . Shrikant M. Kulkarni Ashutosh A. Kelkar Raghunath V. Chaudhari Chem. Commun. 2001 1276
Additional information on 3-Aminobenzyl alcohol
Professional Introduction to 3-Aminobenzyl Alcohol (CAS No. 1877-77-6)
3-Aminobenzyl alcohol, chemically identified by the CAS number 1877-77-6, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, characterized by its benzyl alcohol backbone substituted with an amino group at the third position, exhibits a broad spectrum of applications due to its unique chemical properties. The presence of both hydroxyl and amino functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 3-aminobenzyl alcohol consists of a benzene ring linked to a hydroxymethyl group and an aminomethyl group. This configuration imparts reactivity that is useful in multiple synthetic pathways, particularly in the formation of Schiff bases, which are widely employed in medicinal chemistry for their ability to chelate metal ions and act as enzyme inhibitors. The compound's solubility in both polar and non-polar solvents further enhances its utility in diverse chemical reactions.
In recent years, 3-aminobenzyl alcohol has been extensively studied for its potential applications in drug development. One of the most promising areas is its use as a precursor in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The compound's ability to form stable complexes with metal ions has also been explored in the development of novel anticancer agents. These complexes have shown promise in disrupting cancer cell proliferation by inhibiting key enzymes involved in DNA replication and repair.
Moreover, 3-aminobenzyl alcohol has found utility in the field of molecular biology as a crosslinking agent. Its bifunctional nature allows it to link two biomolecules, such as proteins or nucleic acids, facilitating the study of protein-protein interactions and DNA-protein complexes. This application is particularly valuable in high-throughput screening assays, where the identification of new drug targets is essential for developing innovative therapies.
Recent advancements in green chemistry have also highlighted the importance of 3-aminobenzyl alcohol as an eco-friendly reagent. Researchers have developed catalytic systems that utilize this compound under mild conditions, reducing waste and energy consumption. Such innovations align with the growing global emphasis on sustainable practices in chemical synthesis, ensuring that pharmaceutical production remains environmentally responsible.
The role of 3-aminobenzyl alcohol in material science cannot be overlooked either. Its incorporation into polymer matrices enhances the mechanical properties of these materials while maintaining biocompatibility. This makes it an attractive candidate for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. The compound's ability to form hydrogels under specific conditions has been particularly useful in creating controlled-release formulations for therapeutic agents.
In conclusion, 3-aminobenzyl alcohol (CAS No. 1877-77-6) is a multifaceted compound with extensive applications across pharmaceuticals, biotechnology, and material science. Its unique structural features enable it to participate in a wide range of chemical reactions, making it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses for this compound are likely to expand further, reinforcing its significance in modern chemistry.
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